molecular formula C8H11N3O B2844346 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one CAS No. 859957-39-4

2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one

Cat. No. B2844346
M. Wt: 165.196
InChI Key: PTLYOLGWWFFXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Tools like mass spectrometry and infrared spectroscopy can be used to analyze the compound’s chemical properties .

Scientific Research Applications

Antiviral Activity

Research by Holy et al. (2002) explored the antiviral properties of 6-hydroxypyrimidines substituted at positions 2 and 4. These compounds, upon reaction with specific phosphonate or tosylate derivatives, yielded phosphonic acids with significant antiviral activity against a variety of viruses, including herpes simplex, varicella-zoster, cytomegalovirus, and retroviruses like HIV-1 and HIV-2. The study emphasizes the potential of pyrimidine derivatives in antiviral therapeutics Holy et al., 2002.

Structural and Theoretical Studies

Ali et al. (2021) reported on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into their structural stability via X-ray diffraction and theoretical calculations. This research highlights the utility of these compounds in understanding non-covalent interactions and molecular stability Ali et al., 2021.

Synthesis Methodologies

Nishiwaki et al. (2006) focused on the ring transformation techniques to produce functionalized 4-aminopyridines from 3-methyl-5-nitropyrimidin-4(3H)-one and enaminones. This work is crucial for the development of new synthetic pathways that can lead to a variety of pyrimidine and pyridine derivatives, demonstrating the versatility of pyrimidine compounds in synthetic chemistry Nishiwaki et al., 2006.

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used to get this information .

Future Directions

Future directions could involve studying the compound’s potential uses and applications. This could involve further in-vitro and in-vivo studies, clinical trials (if applicable), and potential commercial applications .

properties

IUPAC Name

2-amino-6-methyl-3-prop-2-enylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-4-11-7(12)5-6(2)10-8(11)9/h3,5H,1,4H2,2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYOLGWWFFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.